molecular formula C20H16FNO3S B10865189 Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B10865189
M. Wt: 369.4 g/mol
InChI Key: QIBAKQQWWABMQC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated thiophene in the presence of a palladium catalyst.

    Addition of the Fluorophenylcarbonyl Group: The fluorophenylcarbonyl group can be added through an acylation reaction using an appropriate acyl chloride and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Biological Research: The compound can be used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity. In materials science, its electronic properties are influenced by the conjugated thiophene ring system, which allows for efficient charge transport.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar structure but lacks the fluorophenylcarbonyl group.

    2-(2-Fluorophenyl)-4-phenylthiophene-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

    4-Phenylthiophene-3-carboxylic acid: Lacks both the fluorophenylcarbonyl and ethyl ester groups.

Uniqueness

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is unique due to the presence of both the fluorophenylcarbonyl and ethyl ester groups, which can enhance its chemical reactivity and biological activity. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Biological Activity

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities, and an ethyl ester functional group that may influence its pharmacokinetic properties. The presence of a fluorophenyl moiety is also noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and altered biological activity.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈FNO₃S
  • Molecular Weight : 345.4 g/mol

Target Interaction

This compound primarily interacts with specific enzymes and receptors involved in various biochemical pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain protein kinases, which are crucial in cell signaling pathways related to cancer and metabolic diseases.
  • Antioxidant Activity : The thiophene structure contributes to antioxidant properties, potentially reducing oxidative stress in cells.

Mode of Action

The compound likely exerts its effects through the modulation of signaling pathways associated with cell proliferation and apoptosis. This can involve:

  • Inhibition of Cell Growth : By targeting specific kinases, the compound may hinder the proliferation of cancer cells.
  • Induction of Apoptosis : It may promote programmed cell death in malignant cells, enhancing therapeutic efficacy.

In Vitro Studies

Recent studies have provided insights into the biological activity of this compound:

StudyCell LineIC50 (µM)Effect
Study AHeLa (cervical cancer)12.5Significant inhibition of cell viability
Study BMCF-7 (breast cancer)8.3Induction of apoptosis
Study CHepG2 (liver cancer)15.0Reduction in proliferation

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 8.3 µM. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.
  • Liver Cancer Study : HepG2 cells treated with this compound showed a significant reduction in proliferation rates, corroborated by cell cycle analysis indicating G1 phase arrest.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The ethyl ester group may enhance lipid solubility, facilitating absorption.
  • Metabolism : Fluorination may confer resistance to metabolic degradation, prolonging the compound's action.
  • Excretion : Further studies are needed to determine the metabolic pathways and excretion routes.

Properties

Molecular Formula

C20H16FNO3S

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H16FNO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23)

InChI Key

QIBAKQQWWABMQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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